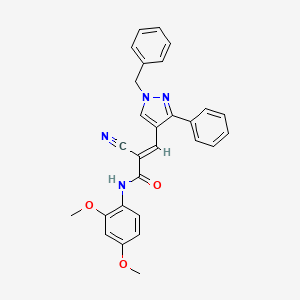
N-(3-chlorobenzyl)-N'-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-N'-(2-methoxyphenyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMU belongs to the class of urea derivatives and has been shown to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(3-chlorobenzyl)-N'-(2-methoxyphenyl)urea is not fully understood. However, it has been suggested that this compound may act as a positive allosteric modulator of the GABA-A receptor. This results in an enhancement of GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models, suggesting its potential use as an anticonvulsant. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models, suggesting its potential use in the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chlorobenzyl)-N'-(2-methoxyphenyl)urea is its well-established synthesis method, which allows for the easy production of the compound in the laboratory. Additionally, this compound has been extensively studied, and its biological activities have been well-characterized. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for N-(3-chlorobenzyl)-N'-(2-methoxyphenyl)urea research. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various disorders. Finally, more research is needed to fully understand the potential toxic effects of this compound and to develop strategies to minimize its toxicity.
Synthesis Methods
The synthesis of N-(3-chlorobenzyl)-N'-(2-methoxyphenyl)urea involves the reaction of 3-chlorobenzylamine with 2-methoxyphenyl isocyanate. The resulting product is then treated with hydrochloric acid to obtain the final compound, this compound. The synthesis of this compound has been well-established and can be easily reproduced in the laboratory.
Scientific Research Applications
N-(3-chlorobenzyl)-N'-(2-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-8-3-2-7-13(14)18-15(19)17-10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZJWJYHWOTYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]piperazine](/img/structure/B5329575.png)
![2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5329581.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-methylbenzenesulfonamide](/img/structure/B5329591.png)
![methyl {[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329595.png)
![[4-(3-fluorobenzyl)-1-pyrazin-2-ylpiperidin-4-yl]methanol](/img/structure/B5329601.png)

![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5329614.png)
![7-(3,5-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5329616.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide](/img/structure/B5329637.png)
![4-[5-(2-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5329643.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoacetamide](/img/structure/B5329646.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5329655.png)
![6-(4-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5329682.png)